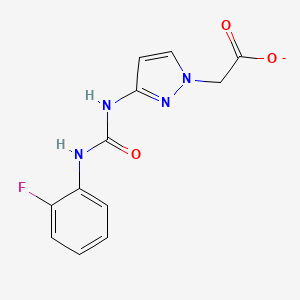
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a ureido linkage, and a pyrazolyl moiety, making it a versatile candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Ureido Intermediate: The initial step involves the reaction of 2-fluoroaniline with an isocyanate to form the corresponding ureido intermediate.
Pyrazole Formation: The ureido intermediate is then reacted with hydrazine to form the pyrazole ring.
Acetate Formation: Finally, the pyrazole derivative is esterified with acetic acid or its derivatives to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the ureido and pyrazolyl moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(4-Fluorophenyl)ureido)acetic acid
- 2-(3-(3-Chlorophenyl)ureido)acetic acid
- 2-(3-(2-Chlorophenyl)ureido)acetic acid
Uniqueness
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate is unique due to the presence of the pyrazolyl moiety, which can confer additional reactivity and binding properties compared to similar compounds. The fluorophenyl group also enhances its chemical stability and biological activity.
Eigenschaften
Molekularformel |
C12H10FN4O3- |
|---|---|
Molekulargewicht |
277.23 g/mol |
IUPAC-Name |
2-[3-[(2-fluorophenyl)carbamoylamino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C12H11FN4O3/c13-8-3-1-2-4-9(8)14-12(20)15-10-5-6-17(16-10)7-11(18)19/h1-6H,7H2,(H,18,19)(H2,14,15,16,20)/p-1 |
InChI-Schlüssel |
QZTLCVACYIVMBJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN(C=C2)CC(=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


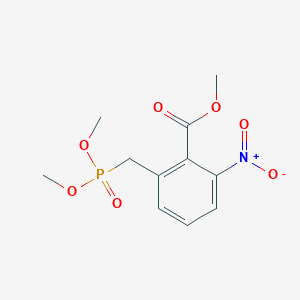
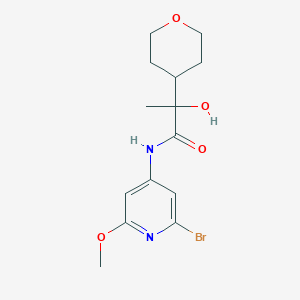



![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)
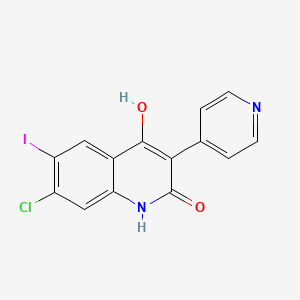
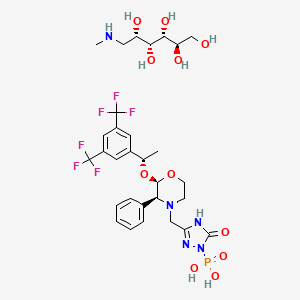
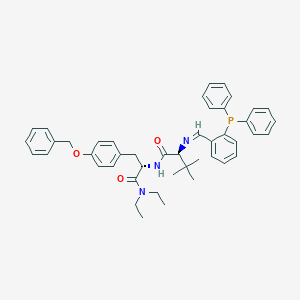
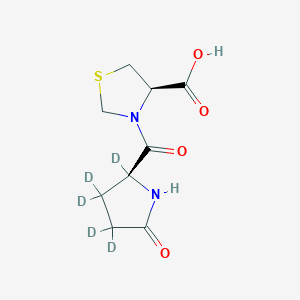
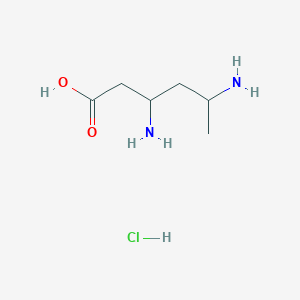
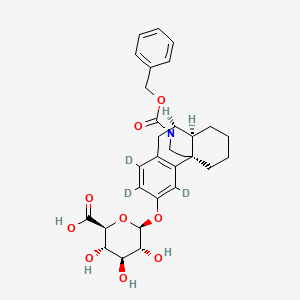
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)

